molecular formula C20H28N2O B1385683 N1-[2-(3,4-dimethylphenoxy)ethyl]-N4,N4-diethyl-1,4-benzenediamine CAS No. 1040680-45-2

N1-[2-(3,4-dimethylphenoxy)ethyl]-N4,N4-diethyl-1,4-benzenediamine

Cat. No.: B1385683
CAS No.: 1040680-45-2
M. Wt: 312.4 g/mol
InChI Key: JKCNBBYLQFHJIK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N1-[2-(3,4-dimethylphenoxy)ethyl]-N4,N4-diethyl-1,4-benzenediamine involves several steps. Typically, the synthetic route includes the reaction of 3,4-dimethylphenol with 2-chloroethylamine to form the intermediate 2-(3,4-dimethylphenoxy)ethylamine. This intermediate is then reacted with N,N-diethyl-1,4-benzenediamine under specific conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

N1-[2-(3,4-dimethylphenoxy)ethyl]-N4,N4-diethyl-1,4-benzenediamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ethylamine moiety, using reagents like sodium hydroxide or other nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of N1-[2-(3,4-dimethylphenoxy)ethyl]-N4,N4-diethyl-1,4-benzenediamine involves its interaction with specific molecular targets. It can bind to proteins and enzymes, affecting their activity and function. The pathways involved in its mechanism of action include modulation of protein-protein interactions and enzyme inhibition .

Comparison with Similar Compounds

N1-[2-(3,4-dimethylphenoxy)ethyl]-N4,N4-diethyl-1,4-benzenediamine can be compared with other similar compounds such as this compound derivatives and analogs. These compounds share similar structural features but may differ in their chemical properties and biological activities. The uniqueness of this compound lies in its specific molecular structure, which imparts distinct reactivity and functionality .

Properties

IUPAC Name

1-N-[2-(3,4-dimethylphenoxy)ethyl]-4-N,4-N-diethylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O/c1-5-22(6-2)19-10-8-18(9-11-19)21-13-14-23-20-12-7-16(3)17(4)15-20/h7-12,15,21H,5-6,13-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKCNBBYLQFHJIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NCCOC2=CC(=C(C=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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